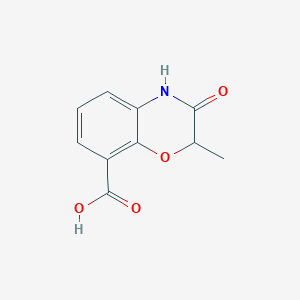
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Overview
Description
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of 199.18 g/mol. It is characterized by the following structural attributes:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1092352-65-2 |
| Melting Point | 263 - 265 °C |
| Appearance | Solid (powder) |
Biological Activities
Research indicates that benzoxazine derivatives exhibit a variety of biological activities, including:
- Antibacterial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial strains.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal pathogens.
- Antiviral Effects : Some derivatives have been tested for anti-HIV activity.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
Case Study 1: Antibacterial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of benzoxazine derivatives against Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting potential for development as an antibacterial agent.
Case Study 2: Antioxidant Properties
Research conducted by Smith et al. (2020) demonstrated that 2-methyl-3-oxo derivatives showed strong antioxidant activity in vitro. The study measured the compound's ability to scavenge free radicals and protect against lipid peroxidation in cellular models.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzoxazine Derivative A | Antibacterial | Enzyme inhibition |
| Benzoxazine Derivative B | Antifungal | Receptor modulation |
| Benzoxazine Derivative C | Antioxidant | Free radical scavenging |
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-2-3-6(10(13)14)8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWMPXSPYXEIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















